molecular formula C7H14O3 B1428982 1-(Oxolan-3-yloxy)propan-2-ol CAS No. 1384428-75-4

1-(Oxolan-3-yloxy)propan-2-ol

Cat. No.: B1428982
CAS No.: 1384428-75-4
M. Wt: 146.18 g/mol
InChI Key: YXQHTMHKFJDEHB-UHFFFAOYSA-N
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Description

. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yloxy)propan-2-ol can be synthesized through several methods, including the reaction of oxolan-3-ol with propan-2-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that involves the continuous flow of reactants and the use of efficient catalysts to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the workers involved.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yloxy)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation Products: Oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction Products: Reduction reactions typically yield alcohols or amines as the major products.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives, including esters, ethers, and halides.

Scientific Research Applications

1-(Oxolan-3-yloxy)propan-2-ol is widely used in scientific research due to its unique chemical properties and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it serves as a building block in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(Oxolan-3-yloxy)propan-2-ol exerts its effects depends on the specific application and reaction conditions. The pathways involved in these reactions are typically governed by the principles of organic chemistry and molecular interactions.

Comparison with Similar Compounds

1-(Oxolan-3-yloxy)propan-2-ol is similar to other compounds such as 1-(oxolan-3-yloxy)pyridin-2-amine and 3-(oxolan-3-yloxy)pyridin-4-amine. it is unique in its chemical structure and reactivity, which sets it apart from these compounds. The presence of the hydroxyl group in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

1-(oxolan-3-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(8)4-10-7-2-3-9-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQHTMHKFJDEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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